

(R)-methyl 2-chloropropanoate chemical structure and properties

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Compound of Interest

Compound Name: (R)-methyl 2-chloropropanoate

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An In-depth Technical Guide to (R)-methyl 2-chloropropanoate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **(R)-methyl 2-chloropropanoate**, a key chiral building block in the development of pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Structure and Identification

(R)-methyl 2-chloropropanoate is a chiral ester characterized by a chlorine atom at the C-2 position of the propanoate backbone, with the (R) stereochemical configuration.

- IUPAC Name: methyl (2R)-2-chloropropanoate[\[6\]](#)
- Synonyms: (R)-(+)-2-Chloropropionic acid methyl ester, Methyl (R)-2-chloropropionate[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Chemical Structure:

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of **(R)-methyl 2-chloropropanoate**.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ ClO ₂	[6][7][9]
Molecular Weight	122.55 g/mol	[6][7][9]
CAS Number	77287-29-7	[1][6][7]
Appearance	Colorless to almost colorless clear liquid	[1][7]
Boiling Point	132-134 °C	[10]
Density	1.152 g/mL at 25 °C	[10]
Refractive Index	n _{20/D} 1.417	[10][11]
Optical Rotation	[α] _{20/D} +26° (neat)	[10]
Solubility	Insoluble in water; soluble in organic solvents.	[2][11][12]
Stability	Stable under normal conditions. Flammable.	[11]
Purity	>98.0% (GC)	[1][7][8]
Enantiomeric Excess	ee: 95% (GLC)	[10]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃)	δ: 1.66 (d, 3H), 3.79 (s, 3H), 4.42 (q, 1H)	[13][14][15][16]
¹³ C NMR (CDCl ₃)	δ: 21.5, 52.9, 53.8, 170.2	[15][17]
Infrared (IR)	Strong absorptions at 1750-1760 cm ⁻¹ (C=O) and 1700-1785 cm ⁻¹	[18]
Mass Spectrometry (GC-MS)	m/z top peak: 63; 2nd highest: 27; 3rd highest: 59	[15]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **(R)-methyl 2-chloropropanoate** are provided below.

Synthesis via Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

This protocol is based on the enantioselective hydrolysis of racemic methyl 2-chloropropanoate using an esterase.

Materials:

- Racemic methyl 2-chloropropanoate
- Esterase EST12-7 from *Pseudonocardia antitumoralis*[1]
- Phosphate buffer (pH 7.5)
- Organic co-solvent (e.g., isopropanol)
- Surfactant (e.g., Triton X-100)
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate

Procedure:

- Prepare a reaction mixture containing phosphate buffer, the organic co-solvent, and the surfactant.
- Add the racemic methyl 2-chloropropanoate to the mixture to a final concentration of 50 mM.
[\[1\]](#)
- Initiate the reaction by adding the esterase EST12–7.
- Incubate the reaction at an optimized temperature (e.g., 30°C) with gentle agitation.
- Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining **(R)-methyl 2-chloropropanoate** and the conversion of the starting material using chiral gas chromatography.
- Once the desired enantiomeric excess (>99%) is achieved, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
[\[1\]](#)
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **(R)-methyl 2-chloropropanoate**.
- Purify the product by vacuum distillation.

Chemical Synthesis from (S)-Alanine

This method involves the diazotization of (S)-alanine followed by esterification.

Materials:

- (S)-alanine
[\[13\]](#)
- 5 N Hydrochloric acid
[\[13\]](#)

- Sodium nitrite[13]
- Methanol
- Sulfuric acid (catalytic amount)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous magnesium sulfate

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve (S)-alanine in 5 N hydrochloric acid.[13]
- Cool the mixture to 0°C in an ice-salt bath.[13]
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5°C.[13]
- After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.[13]
- Extract the resulting (S)-2-chloropropanoic acid with dichloromethane.
- Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- To the crude (S)-2-chloropropanoic acid, add methanol and a catalytic amount of sulfuric acid.
- Reflux the mixture for several hours.

- After cooling, neutralize the reaction mixture and extract the **(R)-methyl 2-chloropropanoate** with an organic solvent.
- Wash the organic layer, dry it, and purify the product by distillation.

Analytical Procedures

3.3.1. Gas Chromatography (GC) for Purity and Enantiomeric Excess Analysis

- Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
- Column: A chiral capillary column (e.g., Cyclodex-B).
- Carrier Gas: Helium.
- Injector Temperature: 250°C.
- Detector Temperature: 250°C.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.
- Analysis: The enantiomers will have different retention times, allowing for the determination of the enantiomeric excess. The peak area percentage can be used to determine the purity.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

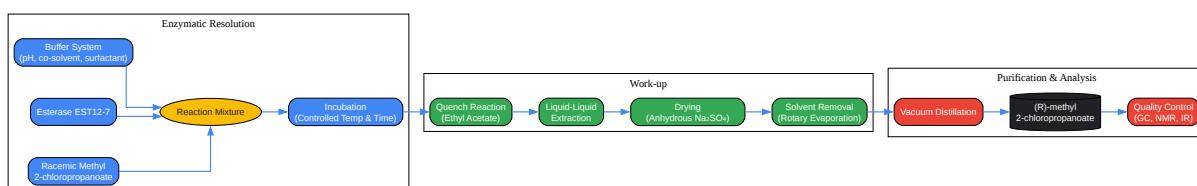
- Instrument: 400 MHz NMR spectrometer.[19]
- Solvent: Deuterated chloroform (CDCl_3).[17]
- Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
- Analysis: Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure.

3.3.3. Infrared (IR) Spectroscopy

- Instrument: Fourier-transform infrared (FTIR) spectrometer.
- Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.
- Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the ester.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of **(R)-methyl 2-chloropropanoate** via enzymatic resolution.



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Synthesis and Purification Workflow

Applications in Drug Development

(R)-methyl 2-chloropropanoate is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules.^{[4][5]} Its utility stems from the presence of a stereocenter and a reactive chloride that can be displaced in nucleophilic substitution reactions, often with inversion of configuration, to introduce new functional groups with controlled stereochemistry.^[5] This makes it a key starting material for the synthesis of active pharmaceutical ingredients

(APIs) where specific stereoisomers are required for therapeutic efficacy and to minimize side effects.^[3] It is also used in the production of certain agrochemicals like herbicides and pesticides.^{[1][2][4]}

Safety Information

(R)-methyl 2-chloropropanoate is a flammable liquid and vapor.^{[6][11][12][20]} It causes skin and serious eye irritation and may cause respiratory irritation.^{[6][12]} Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.^[5] Keep away from heat, sparks, and open flames.^{[12][20]}

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References

- 1. researchgate.net [researchgate.net]
- 2. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbino.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 2-Chloropropionate|CAS 17639-93-9|Supplier [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Methyl (R)-(+)-2-Chloropropionate | 77287-29-7 | TCI AMERICA [tcichemicals.com]
- 9. JPS6013736A - Optical resolution of (+)-2-chloropropionic acid - Google Patents [patents.google.com]
- 10. Methyl 2-Chloropropionate | 17639-93-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Methyl 2-chloropropionate(17639-93-9) 1H NMR spectrum [chemicalbook.com]
- 15. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]
- 19. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]
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